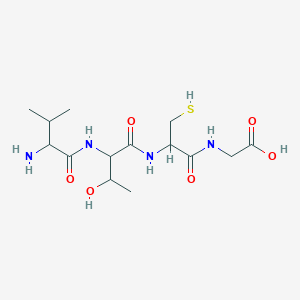

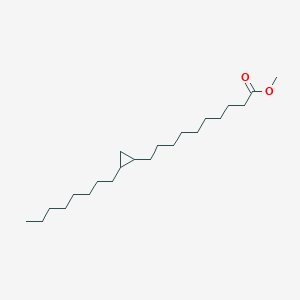

H-Val-Thr-Cys-Gly-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“H-Val-Thr-Cys-Gly-OH” is a cell attachment peptide that functions as a bioactive molecule promoting cell adhesion and facilitating various cell interactions .

Synthesis Analysis

The synthesis of peptides like “H-Val-Thr-Cys-Gly-OH” involves complex chemical transformations including oxidation, cyclization, decarboxylation, and proteolysis . A high-throughput quantitative analytical method for L-cysteine-containing dipeptides has been developed, which uses liquid chromatography coupled to tandem mass spectrometry (LC–MS/MS) for detection .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “H-Val-Thr-Cys-Gly-OH” include the formation of peptide bonds between amino acids. This process can be challenging due to the reactivity of thiol compounds like cysteine, which can undergo disulfide-exchange and air oxidation during sample preparation .Physical And Chemical Properties Analysis

The peptide “H-Val-Thr-Cys-Gly-OH” has a molecular weight of 378.44400 and a density of 1.308g/cm3. It has a boiling point of 787.9ºC at 760 mmHg . More detailed physical and chemical properties might require experimental determination.科学的研究の応用

Cell Adhesion and Interactions

“H-Val-Thr-Cys-Gly-OH” is a bioactive molecule used for cell adhesion or other cell interactions . Cell adhesion is crucial in many biological processes, including tissue development and maintenance, immune response, wound healing, and cancer metastasis.

Antioxidative Systems

The cysteine (Cys) component in “H-Val-Thr-Cys-Gly-OH” has been shown to function in a novel antioxidative system (cysteine/cystine shuttle system) in Escherichia coli . This antioxidative system could potentially be used in various applications, such as combating oxidative stress in cells, improving cellular health, and enhancing longevity.

Redox Reactions

Cysteine, a component of “H-Val-Thr-Cys-Gly-OH”, plays a critical role in cellular redox reactions . Redox reactions are fundamental to many biological processes, including energy production, signal transduction, and regulation of gene expression.

Analytical Methods

“H-Val-Thr-Cys-Gly-OH” can be used in the development of high-throughput quantitative analytical methods . For instance, it can be used in liquid chromatography coupled to tandem mass spectrometry (LC–MS/MS) for the quantitation of cysteine-containing dipeptides .

Fermentative Production

“H-Val-Thr-Cys-Gly-OH” can be used in the fermentative production of cysteine-containing dipeptides . This could potentially be used in various applications, such as the production of bioactive peptides, nutritional supplements, and pharmaceuticals.

Synthesis of Unnatural Peptides

“H-Val-Thr-Cys-Gly-OH” can be used in the synthesis of unnatural peptides . Unnatural peptides have demonstrated superior proteolytic stability, bioactivity, and pharmacokinetics compared with their natural counterparts .

Safety And Hazards

特性

IUPAC Name |

2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N4O6S/c1-6(2)10(15)13(23)18-11(7(3)19)14(24)17-8(5-25)12(22)16-4-9(20)21/h6-8,10-11,19,25H,4-5,15H2,1-3H3,(H,16,22)(H,17,24)(H,18,23)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWFIBKCXTPLSHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)NCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N4O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10413460 |

Source

|

| Record name | Valylthreonylcysteinylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10413460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[2-[[2-[(2-Amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid | |

CAS RN |

131204-46-1 |

Source

|

| Record name | Valylthreonylcysteinylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10413460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[b]thiophen-4(5H)-one, 6,7-dihydro-](/img/structure/B155543.png)